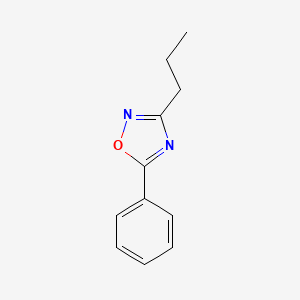

5-Phenyl-3-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-3-propyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and other fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-propyl-1,2,4-oxadiazole typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. One common method is the manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenyl-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like manganese dioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various electrophiles and nucleophiles in solvents like acetonitrile or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxadiazole derivatives, while substitution reactions can introduce new functional groups onto the phenyl or propyl moieties .

Applications De Recherche Scientifique

Anticancer Activity

The anticancer potential of 5-phenyl-3-propyl-1,2,4-oxadiazole derivatives has been extensively studied. Research indicates that compounds with the 1,2,4-oxadiazole core exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- Maftei et al. (2020) reported that several 1,2,4-oxadiazole derivatives demonstrated potent activity against human cancer cell lines such as MCF-7 and HeLa, with some derivatives showing IC50 values as low as 0.65 µM against MCF-7 cells .

- Kumar et al. (2020) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited comparable potency to established anticancer drugs like doxorubicin against A549 and MCF-7 cell lines .

Antibacterial Properties

This compound has also shown promise as an antibacterial agent. Its derivatives have been tested against various bacterial strains, including multidrug-resistant organisms.

Case Studies

- A study highlighted the effectiveness of certain oxadiazole derivatives against Staphylococcus aureus, demonstrating unique resistance mechanisms that could lead to new treatment strategies for resistant infections .

Anti-inflammatory and Analgesic Effects

Research has identified anti-inflammatory properties associated with oxadiazole derivatives. These compounds are being explored for their potential to serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- In a comparative study of oxadiazoles for anti-inflammatory activity, specific derivatives exhibited effects comparable to indomethacin while showing reduced ulcerogenicity .

Neuroprotective and Anti-convulsant Activities

Emerging studies suggest that this compound may possess neuroprotective properties and potential anti-convulsant effects.

Case Studies

- Bhat et al. synthesized phthalimide derivatives of oxadiazoles that demonstrated significant anti-convulsant activity with lower neurotoxicity compared to conventional treatments like phenytoin .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances efficiency and yield.

Synthesis Techniques

| Method | Description | Advantages |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave irradiation for rapid heating during reactions | Increases yield and reduces reaction time |

| Conventional heating | Standard laboratory heating methods | Widely used but less efficient than microwave methods |

Mécanisme D'action

The mechanism of action of 5-Phenyl-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anti-infective agent, it may inhibit key enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: More stable and frequently used in medicinal chemistry.

Uniqueness

5-Phenyl-3-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .

Activité Biologique

5-Phenyl-3-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclodehydration reactions. The general method includes the reaction of hydrazides with carboxylic acids or their derivatives, leading to the formation of the oxadiazole ring. The structure is characterized by a five-membered heterocyclic compound containing nitrogen and oxygen atoms, which contribute to its biological activity.

Antitumor Activity

Research indicates that 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance, compounds with similar structures have shown antiproliferative effects against various cancer cell lines. In one study, derivatives of oxadiazoles demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.35 |

| 5-Pentyl-3-phenyl-1,2,4-oxadiazole | HeLa (cervical cancer) | 0.41 |

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory potential. Compounds in this class have shown efficacy in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX activity can lead to reduced inflammation and pain .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Studies have reported that derivatives exhibit activity against a range of pathogens including bacteria and fungi. For example, certain oxadiazole derivatives demonstrated significant antibacterial effects with MIC values below 10 µg/mL against resistant strains .

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | 8 |

| Escherichia coli | 5-Pentyl-3-phenyloxadiazole | 4 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- GSK-3 Inhibition : Some oxadiazoles act as selective inhibitors of glycogen synthase kinase 3 (GSK-3), which is involved in various signaling pathways related to cell proliferation and survival .

- FXR Modulation : Recent studies have identified oxadiazole derivatives as farnesoid X receptor (FXR) antagonists, indicating their potential role in metabolic disorders .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Antitumor Efficacy : A study demonstrated that a series of oxadiazoles exhibited significant tumor growth inhibition in xenograft models.

- Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory effects of oxadiazoles showed promising results in reducing symptoms associated with rheumatoid arthritis.

Propriétés

IUPAC Name |

5-phenyl-3-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-10-12-11(14-13-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFSHYCRZKBKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.